molecular formula C7H3N3O B3114187 Benzo[c][1,2,5]oxadiazole-4-carbonitrile CAS No. 2002458-84-4

Benzo[c][1,2,5]oxadiazole-4-carbonitrile

Cat. No.: B3114187
CAS No.: 2002458-84-4
M. Wt: 145.12 g/mol
InChI Key: QWEPUZNRFNUXQM-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]oxadiazole-4-carbonitrile is a compound that falls under the category of heterocyclic compounds . These compounds are often used in the development of various drugs . The compound is available for purchase for pharmaceutical testing .


Synthesis Analysis

The synthesis of similar compounds has been studied extensively. For instance, the reaction of (E)-4-(2-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)vinyl)-N,N-diphenylaniline with cyanating agents was studied and it was shown that the best yield was achieved by heating with zinc cyanide in NMP at 120 °C in the presence of tetrakis (triphenylphosphine)palladium (0) .

Scientific Research Applications

Anticancer Applications

Benzo[c][1,2,5]oxadiazoles are recognized for their potent pharmacological activities, including anticancer potential. A study by (Das, Shareef, & Das, 2023) highlighted the design and synthesis of boron-based benzo[c][1,2,5]oxadiazoles as potential anticancer agents targeting tumor hypoxia. This represents a novel approach in developing boron-based hypoxia agents.

Antimicrobial and Antioxidant Properties

Compounds containing the benzo[c][1,2,5]oxadiazole structure have shown significant antimicrobial and antioxidant activities. (Bassyouni et al., 2012) synthesized a series of derivatives and found high activity against bacteria like Staphylococcus aureus and fungi like Candida albicans, along with strong antioxidant properties.

Solar Cell Applications

In the field of renewable energy, benzo[c][1,2,5]oxadiazole units have been used in constructing high-performance solar cell materials. (Song et al., 2018) described how the integration of this unit into solar cells led to enhanced power conversion efficiencies.

Antitrypanosomal Drug Development

Benzo[c][1,2,5]oxadiazole derivatives have been investigated for their potential as antitrypanosomal drugs. (Cerecetto et al., 1999) conducted a study showing these derivatives' effectiveness against Trypanosoma cruzi, a parasite causing Chagas disease, suggesting their role in developing new treatments.

Biochemical Analysis

Biochemical Properties

It is known that it is a part of donor-acceptor-donor (D-A-A) structures with 2,1,3-benzothiadiazole as an internal acceptor and the 4 (7)-cyanogroup as anchor acceptor . These structures have been investigated for various photovoltaic applications .

Cellular Effects

As a part of the larger family of benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles, it is expected to have anticancer potential .

Molecular Mechanism

It is known that it is a part of donor-acceptor-donor (D-A-A) structures with 2,1,3-benzothiadiazole as an internal acceptor and the 4 (7)-cyanogroup as anchor acceptor . These structures have been investigated for various photovoltaic applications .

Temporal Effects in Laboratory Settings

As a part of the larger family of benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles, it is expected to have anticancer potential .

Dosage Effects in Animal Models

As a part of the larger family of benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles, it is expected to have anticancer potential .

Metabolic Pathways

As a part of the larger family of benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles, it is expected to have anticancer potential .

Transport and Distribution

As a part of the larger family of benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles, it is expected to have anticancer potential .

Subcellular Localization

As a part of the larger family of benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles, it is expected to have anticancer potential .

Properties

IUPAC Name

2,1,3-benzoxadiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N3O/c8-4-5-2-1-3-6-7(5)10-11-9-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEPUZNRFNUXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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